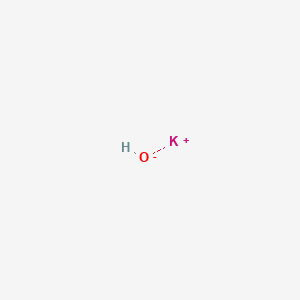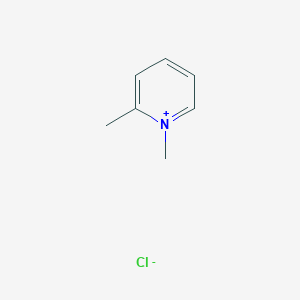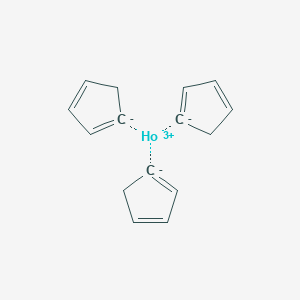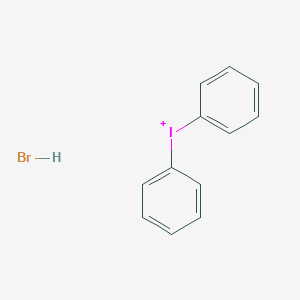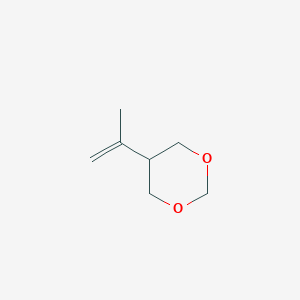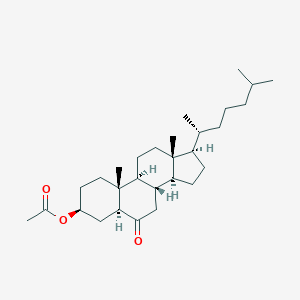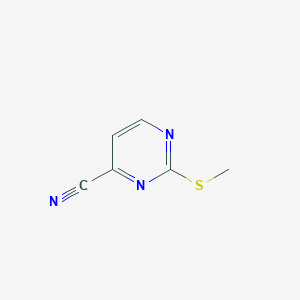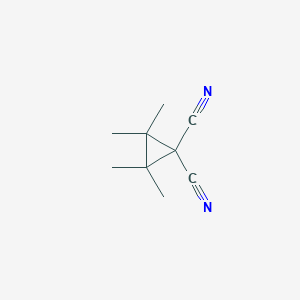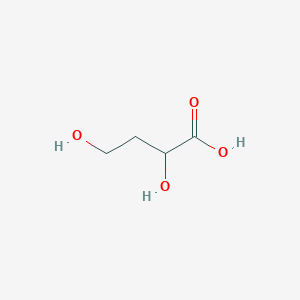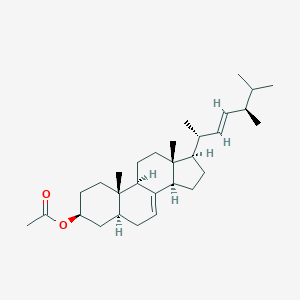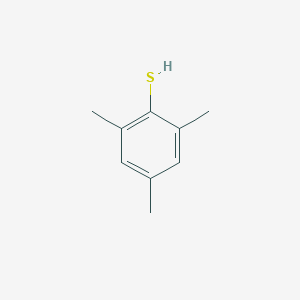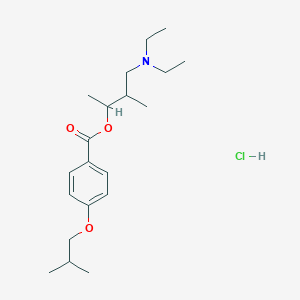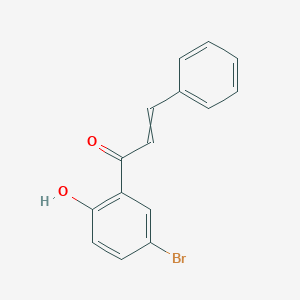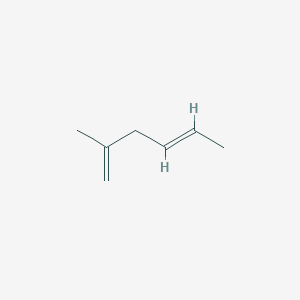
(2-methyl-1H-indol-3-yl) selenocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-methyl-1H-indol-3-yl) selenocyanate is a selenium-containing organic compound that has gained significant attention in recent years due to its potential therapeutic properties. It is a member of the indole family of compounds, which are known for their diverse biological activities, including anti-tumor, anti-inflammatory, and anti-microbial properties.
Mecanismo De Acción
The mechanism of action of (2-methyl-1H-indol-3-yl) selenocyanate is not fully understood. However, it is thought to exert its anti-tumor activity by inducing apoptosis (programmed cell death) in cancer cells. It may also inhibit the growth and proliferation of cancer cells by interfering with their DNA synthesis and repair mechanisms. Additionally, it has been shown to modulate the activity of certain enzymes involved in inflammation and oxidative stress.
Efectos Bioquímicos Y Fisiológicos
(2-methyl-1H-indol-3-yl) selenocyanate has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the levels of certain inflammatory cytokines, such as TNF-alpha and IL-6, and to increase the activity of certain antioxidant enzymes, such as superoxide dismutase and catalase. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit angiogenesis (the formation of new blood vessels) in tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2-methyl-1H-indol-3-yl) selenocyanate in lab experiments is its potent anti-tumor activity. It has been shown to be effective against a variety of cancer cell lines, making it a valuable tool for cancer research. Additionally, it has anti-inflammatory and anti-microbial properties, making it useful for the study of infectious diseases and inflammatory disorders.
One of the main limitations of using (2-methyl-1H-indol-3-yl) selenocyanate in lab experiments is its relatively low yield. The synthesis method typically yields around 50-60%, which can be a limiting factor in large-scale experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Direcciones Futuras
There are a number of future directions for research on (2-methyl-1H-indol-3-yl) selenocyanate. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to elucidate its mechanism of action and to optimize its efficacy and safety for use in humans. Another area of interest is its potential as a treatment for infectious diseases and inflammatory disorders. Additional studies are needed to determine its effectiveness against different pathogens and to identify its target molecules and pathways in inflammation. Finally, there is potential for the development of novel derivatives of (2-methyl-1H-indol-3-yl) selenocyanate with improved potency and selectivity for specific diseases.
Métodos De Síntesis
The synthesis of (2-methyl-1H-indol-3-yl) selenocyanate involves the reaction of 2-methylindole with potassium selenocyanate in the presence of a catalyst such as copper(I) iodide. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures and under an inert atmosphere. The yield of the reaction is typically around 50-60%.
Aplicaciones Científicas De Investigación
(2-methyl-1H-indol-3-yl) selenocyanate has been extensively studied for its potential therapeutic properties. It has been shown to exhibit potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It also has anti-inflammatory and anti-microbial properties, making it a promising candidate for the treatment of infectious diseases and inflammatory disorders.
Propiedades
Número CAS |
1130-89-8 |
|---|---|
Nombre del producto |
(2-methyl-1H-indol-3-yl) selenocyanate |
Fórmula molecular |
C10H8N2Se |
Peso molecular |
235.15 g/mol |
Nombre IUPAC |
(2-methyl-1H-indol-3-yl) selenocyanate |
InChI |
InChI=1S/C10H8N2Se/c1-7-10(13-6-11)8-4-2-3-5-9(8)12-7/h2-5,12H,1H3 |
Clave InChI |
JANNYDMYOCOLOW-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1)[Se]C#N |
SMILES canónico |
CC1=C(C2=CC=CC=C2N1)[Se]C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



